Cas no 23858-59-5 (3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 4-Isoxazolecarboxamide,3-(2,6-dichlorophenyl)-5-methyl-
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide
- AC1LE0TG
- AC1Q3L3V
- CBMicro_000183
- CDS1_000647
- Maybridge1_002935
- SMSF0005977
- HMS2484N14
- DTXSID40352510
- DivK1c_001687
- AKOS000675505
- A924164
- 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
- BIM-0000178.P001
- CS-0314182
- SDCCGMLS-0010599.P002
- 1C-130
- CB01345
- CHEMBL1520062
- FT-0613521
- 23858-59-5
- MLS000107145
- SCHEMBL10333070
- MFCD00052211
- AG-690/12868624
- 3-(2, 6-dichlorophenyl)-5-methyl-1, 2-oxazole-4-carboxamide
- SMR000111517
- HMS549N09
-
- MDL: MFCD00052211
- Inchi: 1S/C11H8Cl2N2O2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,16)
- InChI Key: WKQLCSGGVPLSRN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1C(C(N)=O)=C(C)ON=1)Cl
Computed Properties
- Exact Mass: 269.99600
- Monoisotopic Mass: 269.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- Density: 1.429
- Boiling Point: 384.4°C at 760 mmHg
- Flash Point: 186.3°C
- Refractive Index: 1.599
- PSA: 69.12000
- LogP: 3.75600
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D065590-500mg |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide |
23858-59-5 | 500mg |
$ 340.00 | 2022-06-06 | ||
| TRC | D065590-1000mg |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide |
23858-59-5 | 1g |
$ 570.00 | 2022-06-06 | ||
| Chemenu | CM382926-1g |
3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXAMIDE |
23858-59-5 | 95%+ | 1g |
$73 | 2024-07-28 | |
| Chemenu | CM382926-5g |
3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXAMIDE |
23858-59-5 | 95%+ | 5g |
$220 | 2024-07-28 | |
| abcr | AB225318-1 g |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide, 95%; . |
23858-59-5 | 95% | 1g |
€132.80 | 2023-06-22 | |
| abcr | AB225318-250 mg |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide, 95%; . |
23858-59-5 | 95% | 250mg |
€96.00 | 2023-06-22 | |
| abcr | AB225318-5 g |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide, 95%; . |
23858-59-5 | 95% | 5g |
€325.90 | 2023-06-22 | |
| abcr | AB225318-10 g |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide, 95%; . |
23858-59-5 | 95% | 10g |
€555.90 | 2023-06-22 | |
| abcr | AB225318-25 g |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide, 95%; . |
23858-59-5 | 95% | 25g |
€1144.60 | 2023-06-22 | |
| abcr | AB225318-250mg |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide, 95%; . |
23858-59-5 | 95% | 250mg |
€100.50 | 2025-02-16 |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide Suppliers
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide
Introduction to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS No. 23858-59-5)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide, identified by its Chemical Abstracts Service (CAS) number 23858-59-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a rigid isoxazole core substituted with a 2,6-dichlorophenyl group and a methyl group at the 5-position, coupled with an amide functionality at the 4-position. Such structural motifs are often exploited in the design of bioactive molecules, particularly in the development of drugs targeting various therapeutic pathways.
The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in multiple hydrogen bonding interactions and its stability under physiological conditions. The presence of electron-withdrawing groups such as chlorine atoms at the 2 and 6 positions of the phenyl ring enhances the lipophilicity and electronic properties of the molecule, which can modulate its binding affinity to biological targets. Furthermore, the amide group introduces additional conformational flexibility and potential for further derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a surge in research focused on developing novel small molecules for treating inflammatory diseases, infectious disorders, and cancer. The structural framework of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide aligns well with these efforts, as it combines elements known to interact with key cellular signaling pathways. For instance, isoxazole derivatives have been reported to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play pivotal roles in inflammation. Additionally, modifications at the phenyl ring have been shown to influence binding interactions with transcription factors and other regulatory proteins.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The 2,6-dichlorophenyl substituent not only enhances metabolic stability but also contributes to favorable solubility profiles, which are critical for oral bioavailability. Computational studies have suggested that this compound may exhibit binding interactions with protein targets involved in immune modulation, making it a promising candidate for preclinical investigation. Furthermore, the methylisoxazole core provides a scaffold that can be further functionalized to improve selectivity and reduce off-target effects.
Recent advancements in high-throughput screening (HTS) and structure-based drug design have accelerated the identification of novel bioactive compounds like 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide. Researchers have leveraged these technologies to explore its potential in modulating pathways associated with neurodegenerative diseases. Preliminary data indicate that derivatives of this compound may exhibit neuroprotective effects by inhibiting oxidative stress-induced damage and modulating cholinergic signaling. These findings underscore the importance of exploring structurally diverse molecules for addressing unmet medical needs.
The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include condensation reactions to form the isoxazole ring followed by functionalization at the desired positions. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields. Such improvements are crucial for scaling up production while adhering to environmental regulations.
The pharmacological profile of this compound is still under active investigation, but early studies suggest promising activities in models of inflammation and infection. The amide linkage provides a site for potential prodrug strategies, where hydrolysis could release an active species or enhance solubility. Additionally, the presence of chlorine atoms offers opportunities for further derivatization using transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to optimize biological activity.
In conclusion,3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS No. 23858-59-5) represents a valuable asset in pharmaceutical research due to its unique structural features and potential biological relevance. Its development as a therapeutic agent remains an exciting frontier, driven by ongoing discoveries in medicinal chemistry and computational biology. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in shaping future treatments.
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